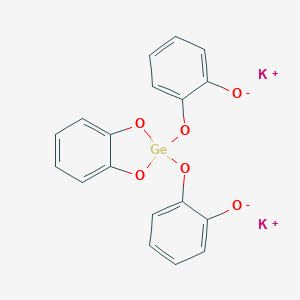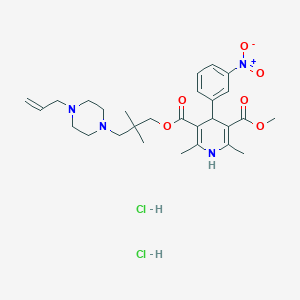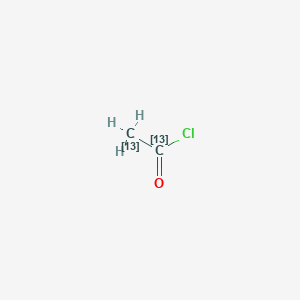
Dipotassium tris(1,2-benzenediolato-O,O')germanate
描述
Dipotassium tris(1,2-benzenediolato-O,O’)germanate is an organometallic compound with the molecular formula C18H12GeK2O6 and a molecular weight of 475.12 g/mol . This compound is known for its unique structure, where germanium is coordinated with three 1,2-benzenediolate ligands, forming a stable complex. It is commonly used as a catalyst and reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium tris(1,2-benzenediolato-O,O’)germanate can be synthesized through the reaction of germanium tetrachloride with potassium 1,2-benzenediolate in an appropriate solvent . The reaction typically proceeds under mild conditions, with the germanium tetrachloride being added slowly to a solution of potassium 1,2-benzenediolate, followed by stirring at room temperature. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for dipotassium tris(1,2-benzenediolato-O,O’)germanate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
化学反应分析
Types of Reactions
Dipotassium tris(1,2-benzenediolato-O,O’)germanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The 1,2-benzenediolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium tris(1,2-benzenediolato-O,O’)germanate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield germanium dioxide, while reduction reactions can produce lower oxidation state germanium compounds .
科学研究应用
Dipotassium tris(1,2-benzenediolato-O,O’)germanate has a wide range of scientific research applications, including:
作用机制
The mechanism by which dipotassium tris(1,2-benzenediolato-O,O’)germanate exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions . The germanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
相似化合物的比较
Similar Compounds
Dipotassium tris(1,2-benzenediolato-O,O’)silicate: Similar structure but with silicon instead of germanium.
Dipotassium tris(1,2-benzenediolato-O,O’)tin: Similar structure but with tin instead of germanium.
Dipotassium tris(1,2-benzenediolato-O,O’)lead: Similar structure but with lead instead of germanium.
Uniqueness
Dipotassium tris(1,2-benzenediolato-O,O’)germanate is unique due to the specific properties imparted by the germanium center. Germanium provides distinct electronic and steric effects compared to silicon, tin, and lead, making this compound particularly effective in certain catalytic and synthetic applications .
属性
IUPAC Name |
dipotassium;2-[[2-(2-oxidophenoxy)-1,3,2-benzodioxagermol-2-yl]oxy]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14GeO6.2K/c20-13-7-1-3-9-15(13)22-19(23-16-10-4-2-8-14(16)21)24-17-11-5-6-12-18(17)25-19;;/h1-12,20-21H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKPVSAPHGHAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[O-])O[Ge]2(OC3=CC=CC=C3O2)OC4=CC=CC=C4[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12GeK2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587318 | |
| Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112712-64-8 | |
| Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tris(1,2-benzenediolato-O,O')germanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid](/img/structure/B48342.png)
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)





